5-(3-nitrophenyl)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide
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Overview
Description
5-(3-nitrophenyl)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 5-(3-nitrophenyl)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide is not fully understood. However, studies have suggested that it may inhibit the activity of specific enzymes involved in cancer cell proliferation and inflammation.
Biochemical and Physiological Effects:
Studies have shown that 5-(3-nitrophenyl)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide has potential biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, reduce inflammation, and inhibit the growth of certain bacteria.
Advantages and Limitations for Lab Experiments
One of the advantages of using 5-(3-nitrophenyl)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide in lab experiments is its potential as a fluorescent probe for imaging studies. However, one of the limitations is its low solubility in water, which can affect its effectiveness in certain applications.
Future Directions
There are many future directions for the study of 5-(3-nitrophenyl)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide. Some potential areas of research include investigating its potential as a therapeutic agent for cancer and inflammatory diseases, optimizing its synthesis method to improve its effectiveness in various applications, and exploring its potential as a fluorescent probe for imaging studies.
Conclusion:
5-(3-nitrophenyl)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide is a chemical compound that has potential applications in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications in various fields.
Synthesis Methods
The synthesis of 5-(3-nitrophenyl)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide involves the reaction of 3-nitrobenzaldehyde, 4-(2-aminoethyl)phenol, 2-furoic acid, and 2-amino-1,3-oxazole in the presence of a catalyst and solvent. The reaction is carried out under specific conditions, and the resulting compound is purified through various techniques such as column chromatography.
Scientific Research Applications
5-(3-nitrophenyl)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide has potential applications in various fields of scientific research. It has been studied for its anticancer, anti-inflammatory, and antimicrobial activities. Additionally, it has been investigated for its potential as a fluorescent probe for imaging studies.
properties
IUPAC Name |
5-(3-nitrophenyl)-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14N4O5/c28-22(20-11-10-18(31-20)15-3-1-4-17(13-15)27(29)30)25-16-8-6-14(7-9-16)23-26-21-19(32-23)5-2-12-24-21/h1-13H,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEICIHBUBSZFBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C(=O)NC3=CC=C(C=C3)C4=NC5=C(O4)C=CC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Nitrophenyl)-N-(4-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)furan-2-carboxamide |
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